molecular formula C12H11N3 B3176333 1-ethyl-1H-imidazo[4,5-c]quinoline CAS No. 99010-30-7

1-ethyl-1H-imidazo[4,5-c]quinoline

Cat. No.: B3176333
CAS No.: 99010-30-7
M. Wt: 197.24 g/mol
InChI Key: ZKHWWGYSQLYDBY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its fused ring structure, which includes both an imidazole and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-imidazo[4,5-c]quinoline typically involves the condensation of a quinoline derivative with an appropriate imidazole precursor. One common method is the Hofmann rearrangement, where substituted amide derivatives of quinoline are used in the presence of iodobenzenediacetate as a catalyst . This reaction proceeds via intramolecular cyclization to form the imidazoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced imidazoquinoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated imidazoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazo[4,5-c]quinoline involves its interaction with molecular targets such as toll-like receptor 7 (TLR7). This interaction leads to the activation of immune responses, including the production of cytokines like interferon . The compound’s ability to modulate the immune system makes it a valuable candidate for therapeutic applications, particularly in antiviral and anticancer treatments.

Comparison with Similar Compounds

1-Ethyl-1H-imidazo[4,5-c]quinoline can be compared with other imidazoquinoline derivatives such as:

Uniqueness: this compound is unique due to its specific structural features and its potential for diverse applications in scientific research and medicine. Its ability to interact with TLR7 and modulate immune responses sets it apart from other similar compounds.

Properties

IUPAC Name

1-ethylimidazo[4,5-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-15-8-14-11-7-13-10-6-4-3-5-9(10)12(11)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWWGYSQLYDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553311
Record name 1-Ethyl-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-30-7
Record name 1-Ethyl-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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